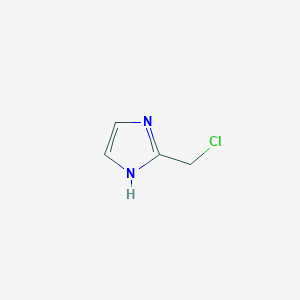

2-(chloromethyl)-1H-imidazole

描述

Significance of Imidazole (B134444) Scaffolds in Chemical Science

The imidazole nucleus is a cornerstone in chemical science, demonstrating remarkable versatility across various disciplines. scispace.commdpi.com Its unique properties, including aromaticity, the presence of two reactive nitrogen atoms, and the ability to form various non-covalent interactions, make it a highly sought-after structural motif. ijpsjournal.commdpi.com This has led to its extensive use in the design and synthesis of compounds for a wide array of applications. scispace.com

Imidazole and its derivatives are fundamental building blocks in organic synthesis, serving as indispensable intermediates for creating more complex molecules. ijpsjournal.comnumberanalytics.com Their functional diversity and reactivity are exploited in numerous synthetic strategies. ijpsjournal.com The development of various synthetic methods, such as the Debus-Radziszewski, Van Leusen, and Groebke-Blackburn-Bienaymé syntheses, allows for the efficient construction of diverse imidazole frameworks. ijpsjournal.comajrconline.orgnumberanalytics.com These methods facilitate the creation of C-substituted imidazoles which are key precursors for agrochemicals, and other bioactive molecules. ijpsjournal.comscispace.com

Reactive imidazole intermediates, for instance, have been successfully synthesized and isolated on a large scale for the creation of functional cyclic carbonates. rsc.orgresearchgate.net The stability of these intermediates makes them reliable precursors for a library of compounds bearing various functional groups. rsc.org Imidazolines, a related class of compounds, are also recognized for their utility as synthetic intermediates and as ligands and catalysts in asymmetric synthesis. longdom.org The adaptability of the imidazole core allows for its use in multi-component reactions, which are prized for their efficiency and atom economy in generating structural diversity. ijpsjournal.comajrconline.org This makes imidazole derivatives key intermediates in the production of compounds for both pharmaceutical and material science applications. researchgate.netajrconline.org

The imidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its crucial role in various biological processes. ijpsjournal.comajrconline.orgnih.gov The electron-rich nature of the imidazole ring allows it to bind readily with a variety of enzymes, proteins, and receptors. nih.gov Its two nitrogen atoms enhance water solubility and hydrogen bonding capabilities, which are desirable properties for drug candidates. bohrium.comijsrtjournal.comnih.gov

Research has extensively explored imidazole derivatives for a wide spectrum of therapeutic activities. ajrconline.orgnih.gov These compounds have demonstrated potent effects across multiple disease categories, as summarized in the table below.

| Therapeutic Category | Research Findings | Citations |

| Anticancer | Imidazole derivatives can interfere with DNA synthesis and cell division, inhibit kinases like Aurora kinase, and stabilize G-quadruplex DNA. nih.govbohrium.comijsrtjournal.com They are being developed to target various enzymes and receptors involved in cancer therapy. bohrium.com | nih.govbohrium.comijsrtjournal.com |

| Antimicrobial | Many drugs, such as nitroimidazole antibiotics and certain antifungal agents, contain an imidazole ring. pharmacyjournal.netwikipedia.org Research continues to produce novel derivatives with significant activity against various bacterial and fungal strains. nih.gov | pharmacyjournal.netwikipedia.orgnih.gov |

| Anti-inflammatory | Imidazole compounds like Zolimidine have been shown to reduce inflammatory responses by inhibiting nitric oxide synthase activity. ajrconline.org Other derivatives act as inhibitors of the COX-2 enzyme. nih.gov | ajrconline.orgnih.gov |

| Antiviral | The imidazole core contributes to the development of compounds with significant antiviral properties. ijpsjournal.comajrconline.org | ijpsjournal.comajrconline.org |

| Antiparasitic | Derivatives have been found to be effective against various parasites. ijpsjournal.comscispace.comnih.gov | ijpsjournal.comscispace.comnih.gov |

| Antihypertensive | The imidazole moiety is found in antihypertensive medications. mdpi.comnih.govwikipedia.org | mdpi.comnih.govwikipedia.org |

| Antidiabetic | The scaffold has been incorporated into molecules researched for their antidiabetic properties. scispace.comajrconline.orgmdpi.comnih.gov | scispace.comajrconline.orgmdpi.comnih.gov |

The structural features of the imidazole ring enable it to form multiple interactions with biological targets, including hydrogen bonds and hydrophobic forces, making it a versatile framework for designing new therapeutic agents. nih.gov

The application of imidazole and its derivatives extends into materials science, where their unique chemical properties are harnessed to create novel materials. scispace.comnumberanalytics.comnih.gov Imidazole-based compounds have been explored for the development of materials such as ionic liquids, polymers, and energetic materials. numberanalytics.comcapes.gov.brnih.gov

Imidazole-containing polymers are of particular interest due to their ability to associate with biological molecules through hydrogen bonding. capes.gov.brresearchgate.net Alkylation of both nitrogen atoms in the imidazole ring leads to the formation of imidazolium (B1220033) salts. capes.gov.brresearchgate.net These salts are used in a variety of applications, including:

The creation of polyelectrolyte brushes on surfaces. capes.gov.brresearchgate.net

Coating for metal nanoparticles. capes.gov.brresearchgate.net

The formation of oriented liquid crystals. capes.gov.brresearchgate.net

As components in energetic materials like explosives and propellants. nih.gov

The incorporation of imidazole can impart specific properties to materials, such as enhanced thermal stability or conductivity. numberanalytics.com The versatility of the imidazole ring as a building block allows for its use in designing new high-energy density materials (HEDMs). nih.gov

The imidazole ring is a fundamental component of many significant, naturally occurring biological molecules. wikipedia.orgnih.govjocpr.com Its most pervasive natural form is in the amino acid histidine, which is a crucial building block for proteins and enzymes. pharmacyjournal.netwikipedia.orgnih.gov The imidazole side chain of histidine plays a vital role in the structure and function of proteins like hemoglobin, where it is involved in binding metal cofactors and in intracellular buffering. mdpi.compharmacyjournal.netwikipedia.org

Furthermore, the decarboxylation of histidine produces histamine, a biogenic amine involved in local immune responses and allergic reactions. pharmacyjournal.netwikipedia.orgnih.gov The imidazole moiety is also a key component of purines (adenosine and guanine), which are fundamental units of nucleic acids (DNA and RNA). ajrconline.orgpharmacyjournal.net Other naturally occurring molecules containing the imidazole ring include biotin (B1667282) and various alkaloids. nih.govnih.gov The widespread presence of the imidazole scaffold in these essential biomolecules underscores its profound biological significance. ajrconline.orgmdpi.comnih.gov

Contextualizing Chloromethyl-Substituted Heterocycles in Synthetic Chemistry

Chloromethyl-substituted heterocycles are a class of valuable reagents in synthetic chemistry. The presence of a chloromethyl group (-CH₂Cl) on a heterocyclic ring provides a reactive handle for further chemical modifications. This functional group is instrumental in building more complex molecular architectures through a variety of organic transformations. thieme-connect.de The synthesis of these compounds can be achieved through methods like palladium-catalyzed reactions, which allow for the introduction of the chloromethyl group onto various heterocyclic frameworks, including piperazinones and tetrahydroquinoxalines. thieme-connect.de

The primary reactivity of the chloromethyl group is attributed to its electrophilic nature, making it an excellent substrate for nucleophilic substitution reactions. smolecule.com The chlorine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis.

Common transformations involving the chloromethyl group include:

Nucleophilic Substitution: This is the most common reaction type, where the chlorine is replaced by nucleophiles such as amines, thiols, or cyanide ions. beilstein-journals.org This allows for the straightforward introduction of diverse functional groups and the extension of carbon chains. For instance, reaction with potassium cyanide (KCN) can yield the corresponding acetonitrile (B52724) derivative. beilstein-journals.org

Alkylation: The chloromethyl group acts as an alkylating agent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. ijsrtjournal.com This potential is superior to that of corresponding hydroxymethyl analogs for certain applications like covalent conjugation.

Vicarious Nucleophilic Substitution (VNS): In specific contexts, such as with nitroaromatics, carbanions bearing a leaving group like chloride can displace a hydrogen atom on the aromatic ring. organic-chemistry.org Chloromethyl phenyl sulfone is a classic reagent used in VNS reactions. organic-chemistry.org

The chloromethyl group's reactivity allows for various post-functionalizations, making chloromethyl-substituted heterocycles versatile intermediates for synthesizing a broad array of target molecules, particularly in medicinal chemistry and materials science. thieme-connect.de

Importance in Functionalization and Derivatization

The imidazole ring is not only significant for its intrinsic properties but also for its capacity to serve as a scaffold for chemical modification. Its structure is highly amenable to functionalization, a process of adding new functional groups to a molecule, and derivatization, the transformation of a compound into a related one. This adaptability makes it a valuable starting point for the synthesis of complex molecules. mdpi.com

The nitrogen-rich core of imidazole provides multiple reactive sites for introducing substituents, allowing for the systematic modification of a molecule's physical, chemical, and biological properties. ajrconline.org The ease of functionalization and the stability of the resulting derivatives make the imidazole scaffold ideal for creating libraries of compounds in drug discovery and for developing novel materials. ajrconline.org The chloromethyl group, in particular, serves as a versatile handle for further functionalization through various reactions, such as nucleophilic substitutions. This reactivity is crucial for creating new C-C or C-heteroatom bonds, enabling the construction of a wide range of molecular architectures.

Specific Research Focus on 2-(Chloromethyl)-1H-imidazole

Among the vast family of imidazole derivatives, this compound stands out as a particularly useful intermediate in organic synthesis. Its structure is characterized by an imidazole ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. This group is highly reactive and serves as a key electrophilic site.

The primary importance of this compound in research lies in its role as a building block. The chlorine atom on the methyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows chemists to readily introduce the 2-imidazolylmethyl moiety into other molecules. Researchers have utilized this reactivity to synthesize a variety of more complex heterocyclic systems.

For instance, studies on the related compound, 2-(chloromethyl)-1H-benzimidazole, demonstrate the synthetic utility of the chloromethyl group. It readily reacts with nucleophiles like dithiocarbamates, phenol (B47542) derivatives, and various amines to yield a range of substituted benzimidazoles. tandfonline.comresearchgate.net This reactivity profile is directly analogous to that of this compound. The compound acts as a precursor for creating molecules with diverse functionalities by reacting with different nucleophiles.

The table below outlines examples of derivatives synthesized from related chloromethyl-imidazole compounds, illustrating the versatility of the chloromethyl group as a reactive handle for functionalization.

| Starting Material | Reagent | Resulting Derivative Class | Ref |

| 2-(Chloromethyl)-1H-benzimidazole | Sodium N,N-diethyldithiocarbamate | 2-Thiomethylbenzimidazoles | tandfonline.com |

| 2-(Chloromethyl)-1H-benzimidazole | Phenol derivatives | 2-Phenoxymethylbenzimidazoles | tandfonline.com |

| 2-(Chloromethyl)-1H-benzimidazole | Primary aromatic and heterocyclic amines | 2-Aminomethylbenzimidazoles | tandfonline.com |

| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic aldehydes | Substituted 2-phenylethanols | mdpi.com |

| 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | 4-Methylmercaptophenol | Fexinidazole | nih.gov |

This capacity for straightforward derivatization makes this compound and its analogs valuable intermediates in the synthesis of functional materials and molecules with potential biological activity. The table below provides further details on specific derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole.

| Product Name | Yield | Melting Point (°C) | Ref |

| [1-(2-(4-Bromophenyl)-2-oxoethyl)-1H-benzimidazol-2-yl]methyl N,N-diethyl dithiocarbamate | 50% | 178-180 | tandfonline.com |

| [1-(2-Oxo-2-p-tolylethyl)-1H-benzimidazol-2-yl]methyl N,N-diethyl dithiocarbamate | 60% | 198-200 | tandfonline.com |

| 4-Phenyl-2-(1H-benzimidazol-2-ylmethylamino)1,3-thiazole | 80% | 108-110 | tandfonline.com |

| 4-(4-Bromophenyl)-2-(1H-benzimidazol-2-ylmethylamino)1,3-thiazole | 70% | 138-140 | tandfonline.com |

| 4-(4-Nitrophenyl)-2-(1H-benzimidazol-2-ylmethylamino)1,3-thiazole | 60% | 198-200 | tandfonline.com |

The research demonstrates that the chloromethyl group is a reliable anchor point for building molecular complexity, solidifying the importance of this compound as a focal point in synthetic organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHWFYKQWZHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330005 | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40403-72-3 | |

| Record name | 2-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40403-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 1h Imidazole and Its Precursors

Established Synthetic Routes for Imidazole (B134444) Core Structures

The imidazole ring is a fundamental heterocyclic scaffold found in many biologically active molecules. researchgate.netirjmets.com Its synthesis has been a subject of extensive research, leading to the development of several named reactions and innovative methodologies.

Debus-Radziszewski Synthesis and its Variants

The Debus-Radziszewski imidazole synthesis is a classic and commercially significant multi-component reaction (MCR) for constructing imidazole rings. wikipedia.orgscribd.com First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, this reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849) in a suitable solvent, typically alcohol. wikipedia.orgscribd.commdpi.com The process is considered a two-stage reaction. In the first stage, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. wikipedia.orgscribd.com This diimine then condenses with the aldehyde in the second stage to yield the imidazole product. wikipedia.orgscribd.com

A significant variant of this synthesis involves replacing one equivalent of ammonia with a primary amine. wikipedia.org This modification allows for the synthesis of N-substituted (1-substituted) imidazoles, which has been applied to the production of materials like 1,3-dialkylimidazolium ionic liquids. wikipedia.orgosti.gov While the reaction can sometimes suffer from low yields and side reactions, the condensation of benzil (B1666583) with benzaldehyde (B42025) and ammonia gives a nearly quantitative yield of 2,4,5-triphenylimidazole (B1675074) (lophine). scribd.com

Table 1: Overview of Debus-Radziszewski Imidazole Synthesis

| Component 1 | Component 2 | Component 3 | Product | Key Features |

|---|---|---|---|---|

| 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) | Aldehyde | Ammonia (2 equiv.) | Substituted Imidazole | Classic multicomponent reaction; commercial applications. wikipedia.orgscribd.com |

Green Chemistry Approaches in Imidazole Synthesis

In response to growing environmental concerns, significant efforts have been directed toward developing sustainable methods for imidazole synthesis. scispace.com These "green" approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. scispace.comresearchgate.net

Key green strategies include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using grinding or microwave irradiation, eliminates the need for volatile and often toxic organic solvents. scispace.comajgreenchem.com

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.netajgreenchem.com

Reusable Catalysts: Magnetic nanoparticles, such as Fe₃O₄, have been employed as efficient and easily recoverable catalysts for the one-pot synthesis of trisubstituted imidazoles. ajgreenchem.com These catalysts can be separated from the reaction mixture using an external magnet and reused multiple times. ajgreenchem.com Similarly, magnetic nanoparticle-supported sulfonic acid has been used for high-yield synthesis of imidazole derivatives. researchgate.net

Benign Catalysts and Media: Naturally occurring organic acids like citric acid, oxalic acid, and malic acid have been used as environmentally friendly catalysts under solvent-free conditions. scispace.com Deep eutectic solvents (DESs), which are biodegradable and recyclable, have also been investigated as dual solvent-catalyst systems for one-pot, multicomponent imidazole synthesis. nih.gov

Table 2: Comparison of Green Synthesis Methods for Imidazoles

| Method | Catalyst/Promoter | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Fe₃O₄ Magnetic Nanoparticles | Solvent-free | Fast, high yields, reusable catalyst. | ajgreenchem.com |

| Ultrasound-Assisted | 3-(N-morpholino)propane sulfonic acid (MOPS) | One-pot, four-component | High yields, short reaction time, recyclable catalyst. | mdpi.com |

| Conventional/Microwave Heating | Natural Organic Acids (e.g., Malic Acid) | Solvent-free | Environmentally benign catalyst, simple conditions. | scispace.com |

Multicomponent Reactions for Imidazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.orgresearchgate.net The Debus-Radziszewski synthesis is a prime example of an MCR used for imidazoles. wikipedia.org

Other notable MCRs for synthesizing imidazole derivatives include:

Erbium Triflate-Catalyzed Synthesis: A protocol using erbium triflate as a catalyst enables the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. organic-chemistry.org

Copper-Catalyzed Synthesis: A rapid and practical process using a copper(I) iodide (CuI) catalyst has been developed for the synthesis of 2,4,5-trisubstituted imidazoles from benzil or benzoin, various aldehydes, and ammonium (B1175870) acetate. researchgate.netrsc.org

Van Leusen Imidazole Synthesis: This reaction allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org In a three-component variant (vL-3CR), the aldimine is generated in situ from an aldehyde and an amine, although it is a stepwise process rather than a true MCR. organic-chemistry.org

Catalyst-Free Synthesis: In some cases, multicomponent reactions for imidazole synthesis can proceed under mild, catalyst-free conditions, driven by the synergistic effects of hydrogen bonding and solvent interactions. researchgate.net

Synthesis of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole and Related Forms

The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole, often isolated as its hydrochloride salt, typically involves the construction of the 4,5-dihydroimidazole (imidazoline) ring followed by the introduction of the chloromethyl group at the C-2 position. smolecule.com

Chloromethylation of Dihydroimidazole (B8729859) Derivatives

The key step in forming the target compound is the chloromethylation of a pre-formed 4,5-dihydro-1H-imidazole scaffold. smolecule.com This functionalization is achieved by treating the dihydroimidazole derivative with a suitable chloromethylating agent.

Common methods include:

Reaction with Formaldehyde (B43269) and HCl: A prevalent method involves reacting 4,5-dihydroimidazole with formaldehyde and concentrated hydrochloric acid, often under reflux conditions. An excess of HCl helps generate the chloromethylating agent in situ.

Reaction with Chloromethyl Ethers: Chloromethyl methyl ether (MOM-Cl) can be used as the chloromethylating agent, typically in the presence of a base like triethylamine (B128534) to neutralize the generated acid.

Reaction with Paraformaldehyde: Paraformaldehyde can be used as a source of formaldehyde in the presence of an acid catalyst to achieve chloromethylation. smolecule.com

A new imidazoline-containing Bunte salt, S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate, was prepared by reacting 2-chloromethylimidazoline with sodium thiosulfate (B1220275) in an aqueous solution. researchgate.net

Reaction Mechanisms and Conditions for Chloromethylation

The chloromethylation of dihydroimidazole derivatives proceeds via an electrophilic substitution mechanism. smolecule.com The reaction mechanism is analogous to the Blanc chloromethylation or Friedel-Crafts acylation. alfa-chemistry.com

The proposed mechanism involves the following steps:

Formation of the Electrophile: The chloromethylating agent (e.g., formaldehyde and HCl) generates a reactive electrophilic species, likely a chloromethyl carbocation intermediate. smolecule.comalfa-chemistry.com

Nucleophilic Attack: The electron-rich dihydroimidazole ring acts as a nucleophile. The nitrogen atom at the 1-position attacks the electrophilic carbon of the chloromethylating agent. smolecule.com The C-2 carbon exhibits heightened reactivity due to its position between the two nitrogen atoms. smolecule.com

Product Formation: Subsequent steps, potentially involving deprotonation, lead to the formation of the 2-(chloromethyl) substituted product.

Reaction conditions must be carefully controlled to ensure regioselectivity and prevent side reactions.

Temperature: Reactions are often conducted at controlled temperatures (e.g., 0–25°C) to minimize the formation of byproducts from over-chlorination or ring-opening.

Catalysts: Lewis acids such as zinc chloride or aluminum chloride can be used to enhance the reaction rate by activating the chloromethylating agent. smolecule.com

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to improve reaction efficiency.

Purification: The final product is typically purified by recrystallization or column chromatography to achieve high purity, often as the hydrochloride salt.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Other Names/Synonyms |

|---|---|

| 2-(Chloromethyl)-1H-imidazole | - |

| 2-(Chloromethyl)-4,5-dihydro-1H-imidazole | 2-(Chloromethyl)-2-imidazoline |

| 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | - |

| 4,5-Dihydro-1H-imidazole | Imidazoline (B1206853) |

| Glyoxal | - |

| Benzil | - |

| 2,4,5-Triphenylimidazole | Lophine |

| Chloromethyl methyl ether | MOM-Cl |

| Paraformaldehyde | - |

| Tosylmethyl isocyanide | TosMIC |

| S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate | Bunte salt |

| 3-(N-morpholino)propane sulfonic acid | MOPS |

| Copper(I) iodide | CuI |

| Erbium triflate | - |

| Zinc chloride | - |

| Aluminum chloride | - |

| Triethylamine | - |

| Dimethylformamide | DMF |

Optimization of Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of chloromethyl-imidazole derivatives necessitates a focus on process optimization, safety, cost-effectiveness, and sustainability. While specific, proprietary industrial methods for this compound are not extensively detailed in public literature, general principles for scalable synthesis can be inferred from related processes.

For the production of similar compounds like 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, continuous flow reactor systems are identified as a preferred technology. smolecule.com These systems offer significant advantages over traditional batch reactors by providing superior control over heat and mass transfer, which is critical for managing exothermic chloromethylation reactions. smolecule.com This precise control helps maintain consistent product quality and yield. smolecule.com

Furthermore, green chemistry principles are increasingly important in industrial chemical manufacturing. For related imidazoline compounds, solvent-free synthesis protocols have been developed to reduce environmental impact. smolecule.com These methods can involve solid-state reactions where reactants are ground together, often with a catalyst, using techniques like ball milling to facilitate the reaction through intimate particle contact. smolecule.com Water-mediated synthesis, using water as both a solvent and a reaction promoter, represents another significant green chemistry approach. smolecule.com

Preparation of 2-(Chloromethyl)-1H-benzimidazole

2-(Chloromethyl)-1H-benzimidazole is a significant structural analog of this compound and serves as a crucial intermediate in the synthesis of numerous biologically active compounds. Its preparation is well-documented through several established condensation reactions.

Condensation Reactions in Benzimidazole (B57391) Synthesis

The most prevalent method for synthesizing the 2-substituted benzimidazole core is the Phillips condensation reaction. This involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. For the synthesis of 2-(chloromethyl)-1H-benzimidazole, o-phenylenediamine is typically reacted with chloroacetic acid or ethyl chloroacetate. researchgate.net The reaction is commonly carried out by refluxing the components in 4N hydrochloric acid. researchgate.net

An alternative approach involves the condensation of ortho-phenylenediamine with ethyl 4-chloro-3-oxobutanoate. researchgate.net This method has been shown to produce 2-(chloromethyl)-1H-benzimidazole in good yields and has been studied with various solvents and catalysts to optimize reaction conditions. researchgate.net

Specific Protocols for 2-(Chloromethyl)-1H-benzimidazole

A common laboratory protocol involves refluxing a mixture of o-phenylenediamine (0.1 mol) and monochloroacetic acid (0.1 mol) in 4N hydrochloric acid (50 mL) for approximately 3 hours on a water bath. After cooling, the reaction mixture is basified, typically with an ammonium hydroxide (B78521) solution, which causes the product to precipitate. The resulting crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like dioxane to yield yellowish-brown crystals.

The synthesis using ethyl 4-chloro-3-oxobutanoate has been systematically investigated to optimize the yield. The reaction between ortho-phenylenediamine and ethyl 4-chloro-3-oxobutanoate was tested under various conditions, with the findings summarized in the table below. The best result was achieved by refluxing in ethanol (B145695), which produced a 68% yield of 2-(chloromethyl)-1H-benzimidazole. researchgate.net

| Entry | Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | MeOH | - | Reflux | 60 | researchgate.net |

| 2 | CH3CN | - | Reflux | 45 | researchgate.net |

| 3 | DCM | - | Reflux | Trace | researchgate.net |

| 4 | THF | - | Reflux | Trace | researchgate.net |

| 5 | H2O | - | Reflux | 55 | researchgate.net |

| 6 | EtOH | - | Reflux | 68 | researchgate.net |

| 7 | EtOH | AcOH | Reflux | 65 | researchgate.net |

| 8 | EtOH | p-TSA | Reflux | 62 | researchgate.net |

Synthesis of Other Relevant Chloromethyl-Imidazole Derivatives

The core imidazole structure can be modified with various substituents to create a wide range of derivatives with specific chemical properties. The synthesis of two such derivatives is outlined below.

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

The synthesis of 2,4-disubstituted 5-nitroimidazole compounds can be achieved from commercially available precursors. Specifically, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole can be prepared from (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. The key step in this synthesis is the chlorination of the hydroxyl group at the 2-position. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂).

2-(Chloromethyl)-1-ethyl-4-methyl-1H-imidazole

While 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole hydrochloride is a commercially available compound, confirming its existence and utility, detailed protocols for its synthesis are not widely reported in the surveyed scientific literature. bldpharm.com However, a plausible synthetic route can be hypothesized based on established chemical methodologies for imidazole derivatives. A likely approach would be the chlorination of the corresponding alcohol precursor, 1-ethyl-2-(hydroxymethyl)-4-methyl-1H-imidazole. This method would be analogous to the synthesis described for other chloromethyl-imidazoles, likely employing a standard chlorinating agent like thionyl chloride or oxalyl chloride in an appropriate solvent.

4-(Chloromethyl)-1H-imidazole

While this compound is a primary focus, its regioisomer, 4-(chloromethyl)-1H-imidazole, is also a significant synthetic intermediate. The synthesis of its derivatives often involves the chlorination of a corresponding alcohol. For instance, the preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole involves the use of thionyl chloride (SOCl₂) to convert the precursor alcohol into the desired chloromethyl compound. Similarly, the synthesis of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole is a known process, resulting in a key intermediate for further elaboration. biosynth.com The N-alkylation of 4-(chloromethyl)-1H-imidazole itself represents a direct pathway to more complex derivatives. vulcanchem.com In some cases, the chloromethyl group is introduced to the 4-position of a pre-formed imidazole ring through chloromethylation using reagents like chloromethyl methyl ether, often catalyzed by a Lewis acid.

Advanced Synthetic Strategies Utilizing this compound as a Building Block

The presence of the reactive chloromethyl group at the C2-position makes this compound an exceptionally useful synthon for introducing the imidazol-2-ylmethyl moiety into a wide range of molecules. This has led to the development of numerous synthetic strategies, including nucleophilic substitutions, functional group interconversions, and modern coupling reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The most fundamental application of this compound in synthesis is its reaction with nucleophiles. The carbon atom of the chloromethyl group is electrophilic, making it susceptible to attack by a diverse array of nucleophilic species, which displace the chloride anion. This facility for nucleophilic substitution is a key feature of its reactivity.

This strategy has been extensively applied to the synthesis of biologically active compounds, particularly using the analogous 2-(chloromethyl)-1H-benzimidazole. In one study, a series of 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles were synthesized through the reaction of 2-chloromethylbenzimidazole with dithiocarbamates, pyrimidine-2-thiones, various phenol (B47542) derivatives, and primary amines. researchgate.nettandfonline.com These reactions are typically straightforward, often involving heating the reactants in a suitable solvent. tandfonline.com The high reactivity of the chloromethyl group enables the creation of extensive libraries of compounds for screening purposes. researchgate.net For example, S-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate (B1195824) was prepared in 85% yield by reacting 2-(chloromethyl)-1H-benzimidazole with sodium N,N-diethyldithiocarbamate in refluxing methanol. tandfonline.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | Sodium N,N-diethyldithiocarbamate | S-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate | 85 | tandfonline.com |

| 2-(Chloromethyl)-1H-benzimidazole | 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)-1H-benzimidazole | 50 | tandfonline.com |

| 2-(Chloromethyl)-1H-benzimidazole | Aniline | N-((1H-Benzimidazol-2-yl)methyl)aniline | 60 | researchgate.net |

| 2-Chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole | (E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide / TDAE | N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide | 47 | researchgate.net |

Functional Group Interconversions and Derivatization

Following the initial nucleophilic substitution, the resulting imidazole derivatives can undergo further transformations to build molecular complexity. These functional group interconversions (FGIs) are crucial for fine-tuning the properties of the final compound. For instance, a derivative synthesized from 2-(chloromethyl)-1H-benzimidazole and pyrimidine-2-thione can be further alkylated with phenacyl bromide derivatives. researchgate.nettandfonline.com This demonstrates a two-step sequence where the initial substitution product serves as a platform for subsequent C-alkylation.

Other potential interconversions on derivatives of chloromethyl imidazoles include the reduction of nitro groups to amines or the oxidation of methyl groups to carboxylic acids, significantly expanding the range of accessible structures. The imidazole ring itself can also be modified, although such transformations require careful consideration of reaction conditions to avoid compromising the integrity of the molecule. researchgate.net These multi-step synthetic sequences, beginning with a chloromethyl imidazole, highlight the compound's role as a foundational building block.

Palladium-Catalyzed Cross-Coupling Reactions Involving Chloromethyl Heterocycles

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While aryl halides are common substrates, the use of activated chloromethyl heterocycles is also an area of interest. For example, Stille cross-coupling reactions have been used to prepare 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole, demonstrating that the chloromethyl-imidazole moiety can be constructed using palladium catalysis. researchgate.netresearchgate.net

More directly, 2-(chloromethyl) heterocycles, including derivatives of thiophenes, furans, and pyrroles, have been successfully employed in palladium-catalyzed allylation reactions. researchgate.net Furthermore, palladium-catalyzed reactions are central to synthesizing complex substituted imidazoles. One-pot Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions on dibromo-nitroimidazoles have been developed to create 2,4-disubstituted derivatives, which could then potentially undergo chlorination of a methyl group if present. mdpi.com The direct use of this compound in common cross-coupling reactions like Suzuki or Hiyama reactions is less documented but represents a potential area for synthetic exploration, possibly requiring specific ligand and catalyst systems to achieve efficient coupling. mdpi.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions for Imidazole Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Vinylstannane + Aryl halide | Pd catalyst | Styryl-imidazole derivative | researchgate.net |

| Suzuki-Miyaura | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole + Arylboronic acid | Pd catalyst | 2,4-Diaryl-5-nitroimidazole | mdpi.com |

| Hiyama Coupling | Organosilane + Aryl halide | Pd(0)-PVP Nanoparticles | Biaryl | mdpi.com |

One-Pot and Multicomponent Approaches for Complex Imidazoles

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, reducing waste, time, and cost. jchr.org While many MCRs focus on constructing the imidazole ring itself from acyclic precursors, the principles can be extended to incorporate building blocks like this compound. organic-chemistry.orggrowingscience.comrsc.org

For instance, the reactivity of the chloromethyl group can be harnessed in a sequential one-pot process. An initial reaction could form the imidazole ring, followed by in-situ chlorination and subsequent reaction with a nucleophile. More advanced strategies might involve using this compound as one component in an MCR, where its reactive group participates in a cascade of bond-forming events to rapidly generate complex, polycyclic, or highly substituted imidazole-containing structures. The development of such MCRs involving chloromethyl heterocycles is an active area of research aimed at improving synthetic efficiency. angenechemical.comrsc.org

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Chloromethyl Group

The primary site of reactivity on 2-(chloromethyl)-1H-imidazole is the carbon atom of the chloromethyl (-CH2Cl) group. This group's electron-withdrawing nature makes the carbon atom electrophilic and highly susceptible to reactions with nucleophiles.

The most prominent reaction pathway for this compound is nucleophilic substitution, where the chloride ion, a good leaving group, is displaced by a wide array of nucleophiles. angenechemical.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. youtube.comgacariyalur.ac.in The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride). gacariyalur.ac.in This backside attack leads to an inversion of stereochemical configuration at the carbon center. The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond. gacariyalur.ac.in

The structure of this compound is well-suited for the SN2 pathway. The primary nature of the electrophilic carbon and minimal steric hindrance from the adjacent imidazole (B134444) ring allow for efficient access by nucleophiles. While an SN1 mechanism, which involves the formation of a carbocation intermediate, is theoretically possible, it is less favored. The stability of the primary carbocation that would form upon chloride departure is low, making the concerted SN2 mechanism the dominant pathway. youtube.com This high reactivity in SN2 reactions makes this compound a valuable building block for covalently modifying other molecules.

The imidazole ring itself is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. uobabylon.edu.iqbaranlab.org However, the reactivity of the ring in this compound is influenced by the existing substituent. The chloromethyl group at the C2 position is electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack compared to unsubstituted imidazole.

Density functional theory (DFT) calculations show that the highest electron densities are on the nitrogen atoms (N1 and N3), with moderate densities on the C4 and C5 carbons. The C2 carbon, attached to the chloromethyl group, is comparatively electron-deficient. Therefore, electrophilic attack is less likely to occur at the C2 position. In general, electrophilic substitution on the imidazole ring favors the C4 or C5 positions due to the formation of a more stable cationic intermediate (arenium ion). uobabylon.edu.iq The nitrogen at position 3 (the pyridine-type nitrogen) possesses a lone pair of electrons and can also be a site for electrophilic attack, such as protonation or alkylation.

This compound can undergo both oxidative and reductive transformations, affecting either the chloromethyl group or the imidazole ring. The imidazole ring is generally resistant to oxidation but can be oxidized under specific conditions, for instance, with agents like hydrogen peroxide (H₂O₂) or potassium permanganate. slideshare.net Such reactions can lead to the formation of imidazole N-oxides. One documented example involves the oxidation of the imidazole ring using 30% hydrogen peroxide in acetic acid at 50°C.

Reduction of the molecule can also be achieved. The use of reducing agents like sodium borohydride (B1222165) can alter the compound's structure, potentially affecting the chloromethyl group. In related imidazole systems, reduction of aldehyde groups to alcohols using sodium tetrahydridoborate has been demonstrated, highlighting the ring's compatibility with reductive conditions. researchgate.net

Reaction Manifolds and Pathways for Derivatization

The high reactivity of the chloromethyl group via nucleophilic substitution serves as the foundation for numerous derivatization strategies, allowing for the synthesis of a diverse library of substituted imidazoles.

A common derivatization pathway is the reaction of this compound and its analogs with amines to form aminoalkyl imidazoles. asianpubs.org This reaction is a classic example of the SN2 mechanism, where the nitrogen atom of a primary or secondary amine acts as the nucleophile, displacing the chloride ion. asianpubs.org

Studies on the closely related 2-(chloromethyl)-1H-benzimidazole show that it reacts readily with a variety of aliphatic and aromatic amines. asianpubs.orgresearchgate.net The typical procedure involves refluxing the chloromethyl derivative with the desired amine in a suitable solvent, such as ethanol (B145695), for several hours. asianpubs.org The reaction yields the corresponding N-substituted 2-(aminomethyl)-1H-imidazole derivative. This straightforward method provides a versatile route to compounds that are of significant interest in medicinal chemistry. asianpubs.org

Table 1: Synthesis of Aminoalkyl Imidazole Derivatives This table is based on findings for the analogous compound 2-(chloromethyl)-1H-benzimidazole.

| Reactant Amine | Solvent | Condition | Product Type | Reference |

|---|---|---|---|---|

| Propylamine | Ethanol | Reflux | N-(1H-1,3-Benzimidazol-2-ylmethyl)-N-propylamine | asianpubs.org |

| Primary Aromatic Amines | Not Specified | Not Specified | 2-Aminomethylbenzimidazoles | researchgate.net |

| Heterocyclic Amines | Not Specified | Not Specified | 2-Aminomethylbenzimidazoles | researchgate.net |

Following the same SN2 reaction manifold, sulfur and oxygen nucleophiles can be used to synthesize thioalkyl and phenoxyalkyl imidazoles, respectively. Thiols, phenoxides, and related nucleophiles readily attack the electrophilic carbon of the chloromethyl group to form a new carbon-sulfur or carbon-oxygen bond. researchgate.netresearchgate.net

Research on 2-(chloromethyl)-1H-benzimidazole demonstrates its reaction with various sulfur nucleophiles, including dithiocarbamates and pyrimidine-2-thiones, to yield substituted 2-thiomethylbenzimidazoles. researchgate.nettandfonline.com Similarly, reacting it with phenols in the presence of a base affords 2-phenoxymethylbenzimidazoles. researchgate.nettandfonline.com Another synthetic route involves reacting the chloromethyl compound with thiourea (B124793) to form a thiouronium salt intermediate, which can then be hydrolyzed and alkylated to produce a range of 2-((thioalkyl)methyl)-1H-benzimidazoles. scirp.orgscirp.org

Table 2: Synthesis of Thioalkyl and Phenoxyalkyl Imidazole Derivatives This table is based on findings for the analogous compound 2-(chloromethyl)-1H-benzimidazole.

| Nucleophile | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Sodium N,N-diethyldithiocarbamate | Reflux in dry methanol | S-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate (B1195824) | tandfonline.com |

| Pyrimidine-2-thiones | Reflux in ethanol with KOH | S-Alkylated pyrimidines | tandfonline.com |

| Phenol (B47542) derivatives | Not Specified | 2-Phenoxymethylbenzimidazoles | researchgate.net |

| Thiourea | Reflux in acetonitrile (B52724) | Thiouronium salt intermediate | scirp.orgscirp.org |

Cyclization and Ring Expansion Reactions

The structure of this compound, featuring a reactive electrophilic chloromethyl group and nucleophilic nitrogen atoms within the imidazole ring, makes it a prime candidate for intramolecular reactions to form fused ring systems.

Cyclization Reactions: The chloromethyl group can readily participate in cyclization reactions. This process typically involves the nucleophilic attack by one of the ring's nitrogen atoms or a suitably positioned appended nucleophile onto the electrophilic carbon of the chloromethyl group. For instance, derivatives of 2-(chloromethyl)-1H-benzimidazole serve as valuable precursors for creating fungicidal agents through such cyclization pathways. The mechanism often proceeds via an initial nucleophilic substitution, followed by an intramolecular ring closure. In the synthesis of 2,4-disubstituted NH-imidazoles from amido-nitriles, a nickel-catalyzed addition to the nitrile is followed by tautomerization and a dehydrative cyclization to yield the final imidazole product. rsc.org

A notable example involves the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophiles, which leads to a ring expansion yielding 1H-1,3-diazepine derivatives. cdnsciencepub.com Although not directly involving this compound, this demonstrates a key reactivity pattern for chloromethyl-substituted nitrogen heterocycles. The reaction proceeds via participation of a ring nitrogen in displacing the chloride, leading to an expanded ring system. cdnsciencepub.com

Ring Expansion Reactions: While direct ring expansion of the imidazole core in this compound is less common, analogous reactions in related systems highlight potential pathways. A well-known method is the Heine reaction, which involves the ring expansion of an aziridine (B145994) with an imidoyl chloride to produce highly-substituted 2-imidazolines. nih.gov This one-pot synthesis is stereospecific and tolerates a variety of functional groups. nih.gov Another relevant transformation is the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylates, which, upon treatment with basic nucleophilic reagents, expand to form 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. cdnsciencepub.com These examples suggest that under appropriate conditions, the chloromethyl group could facilitate ring expansion pathways to generate larger heterocyclic structures.

Catalytic Applications in Reactions Involving this compound

The unique electronic and structural features of this compound and its derivatives allow them to be utilized in various catalytic processes, either as substrates, catalyst precursors, or ligands.

Transition Metal Catalysis (e.g., Palladium)

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and imidazole derivatives often play a significant role. While specific examples detailing this compound as a ligand are not abundant, its structural motifs are present in related catalytic systems. For instance, palladium catalysts are used for cross-coupling reactions with related benzimidazole (B57391) compounds. chemscene.com

A notable application is the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. This reaction proceeds through an imidazolinium carboxylate intermediate that is formed via the coupling process. nih.gov Furthermore, an efficient palladium-catalyzed tandem reaction for synthesizing imidazole-fused polyheterocycles has been developed, which involves an intermolecular Heck arylation of 2-vinyl imidazoles followed by an intramolecular aerobic oxidative C-H amination, all promoted by the same palladium catalyst. rsc.org The synthesis of various nitroimidazole derivatives has been achieved through palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions, demonstrating the utility of palladium in functionalizing the imidazole core. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Imidazole Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Yield | Reference |

| Multicomponent Synthesis | Imines, Acid Chlorides, CO | [Pd(Cl)[η²-CH(4-CH₃C₆H₄)-NCH₂(4-C₆H₄OMe)COPh]]₂, P(t-Bu)₂(2-biphenyl) | 2-Imidazolines | Good | nih.gov |

| Tandem Heck/Oxidative Amination | 2-Vinyl Imidazoles, Aryl Halides | Palladium Catalyst | Imidazole-fused Polyheterocycles | Moderate to High | rsc.org |

| Suzuki-Miyaura Cross-Coupling | 4-Aryl/Heteroaryl/Styryl-1,2-dimethyl-5-nitro-1H-imidazoles | Palladium Catalyst | Substituted Nitroimidazoles | High (mean 83%) | researchgate.net |

Organocatalysis and Biocatalysis (if applicable)

Organocatalysis: Imidazole derivatives are prominent in the field of organocatalysis. They can function as bifunctional catalysts, particularly in reactions like the synthesis of cyclic carbonates from epoxides and carbon dioxide. mdpi.com In such systems, the acidic proton of the imidazole ring can activate the epoxide, facilitating nucleophilic attack. mdpi.com While this compound itself is more of a building block, its core structure is integral to many organocatalysts. For example, a metal-free diastereoselective addition of a 5-nitroimidazole derivative to an N-tert-butanesulfinimine highlights the use of substituted imidazoles in asymmetric synthesis. researchgate.net

Biocatalysis: The application of biocatalysis, which uses enzymes to perform chemical transformations, is a growing field valued for its environmental benefits and high selectivity. mdpi.com While direct biocatalytic reactions utilizing this compound as a substrate are not widely reported, enzymes are known to act on imidazole-containing compounds. For instance, ω-transaminases are used for the synthesis of chiral amines, and have been successfully applied to pyrrolidine (B122466) rings, which are structurally related to the dihydroimidazole (B8729859) moiety. almacgroup.com The potential for enzymes to recognize and transform imidazole derivatives exists, but specific applications for this compound remain an area for further research.

Green Catalysis in Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green, biodegradable alternatives to traditional organic solvents. mdpi.comresearchgate.net They can also act as catalysts. The synthesis of various imidazole derivatives has been successfully demonstrated in DESs. For example, a mixture of choline (B1196258) chloride and urea (B33335) can act as both a solvent and an organocatalyst for the multicomponent synthesis of 3-aminoimidazo-fused heterocycles. mdpi.com Similarly, a deep eutectic solvent composed of choline chloride and oxalic acid has been used as an efficient and reusable acidic catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net These methods offer significant advantages, including high yields, shorter reaction times, and easy work-up procedures. researchgate.net The use of DES composed of urea and zinc(II) dichloride has also been shown to catalyze the synthesis of 4,5-diphenyl-2-substituted imidazoles. rsc.org

Table 2: Imidazole Synthesis in Deep Eutectic Solvents

| Product Type | Deep Eutectic Solvent (DES) | Role of DES | Key Advantages | Reference |

| 3-Aminoimidazo-fused heterocycles | Choline Chloride / Urea | Solvent and Organocatalyst | Eco-friendly, Biodegradable | mdpi.com |

| 2,4,5-Triaryl-1H-imidazoles | Choline Chloride / Oxalic Acid | Acidic Catalyst and Solvent | High yields, Reusable, Easy work-up | researchgate.net |

| 4,5-Diphenyl-2-substituted imidazoles | Urea / Zinc(II) Dichloride | Catalyst and Solvent | Efficient synthesis from aldehydes | rsc.org |

| Functionalized 1,2,3-triazoles | Choline Acetate / Urea | Solvent | Metal-free, Mild conditions | mdpi.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-(chloromethyl)-1H-imidazole, DFT studies have provided critical insights into its geometry and electron density distribution. Calculations reveal that the chloromethyl group, being electron-withdrawing, significantly influences the electronic properties of the imidazole (B134444) ring, rendering the C2 carbon electrophilic.

Key findings from DFT studies include the determination of optimized geometrical structures, harmonic vibrational frequencies, and analyses of frontier molecular orbitals (FMO) and natural bonding orbitals (NBO), which have been performed on closely related structures like 2-chloromethyl-1H-benzimidazole hydrochloride. nih.gov For this compound itself, DFT calculations have elucidated specific bond lengths and electron densities. The C2-N3 bond is shorter than the C4-N3 bond, suggesting a stronger π-bonding character near the substituent. Furthermore, the N1-C2-N3 bond angle is expanded, likely due to steric and electronic effects from the chloromethyl group. Electron density mapping shows high densities on the nitrogen atoms (N1 and N3), while the C2 carbon has a lower density due to the electron-withdrawing effect of the attached chloromethyl group.

Table 1: DFT-Derived Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| C2-N3 Bond Length | 1.33 Å | Indicates strong π-bonding near the chloromethyl group. |

| C4-N3 Bond Length | 1.38 Å | Serves as a reference for the shorter C2-N3 bond. |

| N1-C2-N3 Bond Angle | 111.3° | Expansion due to steric and electronic effects of the substituent. |

| Electron Density at N1/N3 | 1.503 e⁻/ų | Highlights the nucleophilic character of the nitrogen atoms. |

| Electron Density at C2 | 0.884 e⁻/ų | Confirms the electrophilic nature of this carbon due to electron withdrawal. |

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental parameters, are also applied to the study of imidazole-containing compounds. For instance, local geometry optimization at the ab initio Hartree-Fock (HF) level with a 6-31G(d) basis set has been used in the conformational analysis of related imidazole derivatives. scribd.com These methods provide a foundational understanding of the molecule's potential energy surface and preferred conformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound, particularly its interactions with other molecules, including biological macromolecules.

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For derivatives of this compound, such as benzimidazole-thiadiazole compounds, MD simulations have been employed to assess the stability of the compound when bound within the active site of a protein, such as human Casein kinase-2. bohrium.com These simulations can also provide insights into the conformational flexibility of the molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.commdpi.comresearchgate.netbohrium.com This method is extensively used to understand how derivatives of this compound might interact with biological targets. Software such as AutoDock Vina can be used to predict binding affinities and modes with enzymes or receptors. Docking studies on related benzimidazole (B57391) derivatives have explored interactions with various targets, including urease, acetylcholinesterase, and casein kinase-2, by analyzing hydrogen bonding and hydrophobic interactions. bohrium.commdpi.comresearchgate.net

Table 2: Applications of Molecular Modeling for this compound and Its Derivatives

| Technique | Application | Example Target/System | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex | Benzimidazole-thiadiazole derivative in Casein kinase-2 | bohrium.com |

| Molecular Docking | Predict binding affinity and mode | EGFR and other antimicrobial targets | |

| Molecular Docking | Elucidate binding interactions | Urease enzyme | mdpi.com |

| Molecular Docking | Estimate binding energy | Acetylcholinesterase | researchgate.net |

Prediction of Chemical Behavior and Reactivity

Computational studies are instrumental in predicting the chemical reactivity of this compound. DFT calculations confirm that the chloromethyl group acts as an electrophilic site, making it susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of this group pulls electron density from the C2 position of the imidazole ring, enhancing its electrophilicity. Conversely, the high electron densities on the N1 and N3 atoms indicate their role as nucleophilic centers.

Computational modeling can also predict reaction pathways and transition states for reactions involving this compound. For nitro-substituted analogs, the chloromethyl group's role in redox activation has been highlighted, a key factor in the mechanism of action for certain antimicrobial prodrugs. These theoretical predictions are crucial for designing synthetic routes and understanding the compound's mechanism of action in various chemical and biological systems.

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor to Biologically Active Imidazole (B134444) Derivatives

2-(chloromethyl)-1H-imidazole is a key starting material for the synthesis of a multitude of biologically active imidazole derivatives. The imidazole scaffold is a prominent feature in many natural and synthetic compounds with significant pharmacological properties. By modifying the 2-chloromethyl group, chemists can systematically alter the structure of the resulting molecules to optimize their biological activity.

Pharmaceutical Compound Synthesis

In the realm of pharmaceutical synthesis, this compound derivatives are valuable intermediates for creating novel drugs. The imidazole nucleus is a core component of many existing pharmaceuticals, and this starting material provides a convenient route to new analogues. For instance, derivatives of 2-(chloromethyl)-1H-benzimidazole, a closely related compound, are used in the synthesis of various pharmaceutical agents. These derivatives can be functionalized to introduce specific pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. This approach has been explored for developing a wide array of therapeutic agents, including those with antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.com

Synthesis of Antimicrobial Agents

The imidazole moiety is a well-established pharmacophore in the development of antimicrobial agents. The synthesis of novel imidazole derivatives from this compound has yielded compounds with significant antibacterial and antifungal activity. For example, 2-chloromethyl-1-H-benzimidazole has been condensed with various aromatic amines and heterocycles to produce derivatives that show promising activity against bacteria like Staphylococcus aureus. ijpsjournal.comsemanticscholar.org Similarly, new thio-substituted imidazole derivatives have been synthesized and evaluated for their biological activity. sapub.org The development of new antimicrobial agents is crucial to combat the growing threat of drug-resistant pathogens. ijpsjournal.com

| Derivative Type | Target Organism | Activity |

| 2-chloromethyl-1-H-benzimidazole derivatives | Staphylococcus aureus (Gram-positive) | Antimicrobial activity |

| Thio-substituted imidazoles | Various microbes | Biological activity |

Derivatization for Anticancer Research

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a primary focus of medicinal chemistry. Imidazole-containing compounds have shown considerable promise in this area. elsevierpure.comnih.govrsc.org Derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov For instance, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against cancer cell lines such as HepG2 (liver cancer), SKOV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer). nih.gov These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

| Derivative | Cancer Cell Line | Observed Effect |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibitory activities |

| Compound 3a1 (a specific derivative) | HepG2 xenograft mouse model | Effective inhibition of tumor growth |

Development of Anti-inflammatory Compounds

Inflammation is a complex biological response implicated in numerous diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties. nih.govdntb.gov.ua The synthesis of novel imidazole analogues from precursors like this compound can lead to the discovery of new anti-inflammatory agents. For example, certain novel imidazole analogues have demonstrated significant anti-inflammatory activity in preclinical models, comparable to established drugs like diclofenac. nih.govdntb.gov.ua These compounds often work by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov

Antiviral Applications, including SARS-CoV-2 Inhibitors

The emergence of new viral threats, such as SARS-CoV-2, has highlighted the urgent need for novel antiviral therapies. Imidazole derivatives have been explored for their potential antiviral activity against a range of viruses. nih.gov Computational studies have suggested that imidazole derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. mdpi.com This has spurred interest in synthesizing and evaluating new imidazole-based compounds as potential treatments for COVID-19 and other viral infections.

Role in Material Science Applications

Beyond its biomedical applications, this compound and its derivatives also play a role in material science. ijpsjournal.com These compounds can be used as monomers or cross-linking agents in polymerization reactions to create new polymers with specific properties. For instance, polymers incorporating the imidazole moiety can exhibit enhanced thermal stability, flame retardancy, and chemical resistance. ijpsjournal.com One specific application is the use of 1H-Imidazole, polymer with 2-(chloromethyl)oxirane, in cyanide, alkaline, and non-green zinc plating processes. echemi.com Benzimidazole-based materials, which can be synthesized from related precursors, have found applications in coatings, adhesives, and electronic devices. ijpsjournal.com

Building Blocks for Functional Materials

This compound is a valuable building block in the synthesis of functional materials, particularly those with applications in crystal engineering. Its derivatives, such as oligo(imidazole)s, have been designed and synthesized for the creation of novel supramolecules. For instance, 4,4′-biimidazole, a related structure, has been shown to form one-dimensional zigzag ribbon-like structures through hydrogen bonding. rsc.org The ability of the imidazole moiety to participate in hydrogen bonding and coordination makes this compound a key component in the design of materials with specific structural and functional properties.

Precursors for Polymeric Structures

The reactivity of the chloromethyl group in this compound makes it a suitable precursor for various polymeric structures. A notable example is its use in the formation of a copolymer with 2-(chloromethyl)oxirane (epichlorohydrin). echemi.com This copolymer, identified as 1H-Imidazole, polymer with 2-(chloromethyl)oxirane, finds application as a catalyst and auxiliary agent in industrial processes such as cyanide, alkaline, and cyanide-free zinc plating. echemi.comchemicalbook.com Furthermore, a ternary polymer involving 1H-imidazole, 2-(chloromethyl)oxirane, and morpholine (B109124) has also been synthesized. getchem.com

Below is a table summarizing the key information about these polymers:

| Polymer Name | Monomers | CAS Number | Applications |

| 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | 1H-Imidazole, 2-(chloromethyl)oxirane | 68797-57-9 | Catalyst, Auxiliary in zinc plating echemi.comchemicalbook.com |

| 1H-Imidazole, polymer with 2-(chloromethyl)oxirane and morpholine | 1H-Imidazole, 2-(chloromethyl)oxirane, Morpholine | 109882-76-0 | Main brightener in zinc plating chemicalbook.comgetchem.com |

Ligands for Coordination Chemistry

The imidazole ring is a fundamental unit in coordination chemistry due to its two nitrogen donor sites, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org While research often focuses on various imidazole derivatives, the structural motif of this compound provides a reactive handle to incorporate the imidazole core into larger, more complex ligand systems. researchgate.net Imidazole and its derivatives are known to form stable complexes with a variety of transition metals, including iron, cobalt, nickel, zinc, and ruthenium. wikipedia.org The resulting coordination complexes have applications in catalysis and materials science. The ability to functionalize the imidazole at the 2-position with a chloromethyl group allows for post-synthetic modification of coordinated ligands, further expanding the diversity of accessible coordination compounds.

Utilization in Agrochemical Research

While direct research on the agrochemical applications of this compound is limited, studies on its close analogue, 2-(chloromethyl)-1H-benzimidazole, provide insights into its potential. A series of substituted 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles have been synthesized from 2-chloromethylbenzimidazole and screened for their antifungal activity. researchgate.net Some of these compounds exhibited 100% inhibition of fungal growth against various plant pathogens at concentrations ranging from 200–1000 ppm. researchgate.net This suggests that the 2-(chloromethyl)imidazole scaffold could be a valuable starting point for the development of new fungicidal agents.

Advanced Chemical Building Block for Complex Architectures

The dual reactivity of this compound makes it an important building block for the synthesis of complex molecular architectures. lifechemicals.com The chloromethyl group can readily undergo nucleophilic substitution, while the imidazole ring can participate in a variety of cyclization and condensation reactions.

This compound and its derivatives are key precursors in the synthesis of fused heterocyclic systems. For instance, the reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine has been used to synthesize a new series of selenoester derivatives of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine. rsc.org These reactions demonstrate the utility of the chloromethyl group as a reactive site for building more complex, fused ring systems. The synthesis of imidazo[1,2-a]pyridine-based heterocycles has also been achieved using enzymatic catalysis, highlighting the versatility of this synthetic approach. rsc.org Furthermore, various strategies for the synthesis of ring-fused benzimidazoles often involve intermediates that could be derived from this compound. mdpi.com

The imidazole moiety is a key component in the design of supramolecular structures due to its ability to participate in hydrogen bonding and π-π stacking interactions. mdpi.com The synthesis of a new supramolecular polymer based on mixed imidazole and carboxylate ligands highlights the importance of the imidazole core in constructing extended networks. mdpi.com In this structure, adjacent 2D layers are linked into a 3D supramolecular polymer through hydrogen bonding and π-π stacking interactions between the imidazole rings. mdpi.com The presence of the reactive chloromethyl group in this compound provides a means to covalently link these imidazole units into larger, pre-organized building blocks for the programmed assembly of complex supramolecular architectures. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The development of innovative and efficient synthetic methods for 2-(chloromethyl)-1H-imidazole and its derivatives is a key area of ongoing research. These efforts are aimed at improving yield, reducing costs, and enhancing the environmental friendliness of the manufacturing processes.

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of imidazole-containing compounds. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. mdpi.comnih.gov For instance, microwave-assisted organic synthesis has emerged as a promising green approach, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comsciencescholar.us Researchers are exploring one-pot multicomponent reactions, which offer a more atom-economical and efficient route to complex imidazole (B134444) derivatives, thereby reducing the number of synthetic steps and purification stages. sciencescholar.us The use of solid-phase synthesis and grinding techniques further contributes to the reduction of solvent waste. sciencescholar.us

Future research in this area will likely focus on the development of catalytic systems that are recyclable and operate under mild conditions. The exploration of bio-catalysis, utilizing enzymes to perform specific chemical transformations, could also offer a highly selective and sustainable route to this compound and its derivatives.

Flow chemistry, or continuous processing, is gaining traction as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. d-nb.infonih.govresearchgate.net This approach involves the continuous pumping of reactants through a network of tubes and reactors, offering several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. scitube.iowiley-vch.de The small reaction volumes in flow reactors allow for better management of exothermic reactions and the safe handling of hazardous intermediates. d-nb.infowiley-vch.de

For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and yields. nih.gov Continuous processing can also facilitate the integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated process. nih.gov This not only improves efficiency but also reduces the potential for human error. As the pharmaceutical industry continues to embrace continuous manufacturing, the application of flow chemistry to the synthesis of key intermediates like this compound is expected to become more widespread. researchgate.net

Advanced Computational Studies and AI-driven Drug Discovery

The integration of computational tools and artificial intelligence (AI) is revolutionizing the field of drug discovery and development. premierscience.comnih.gov These technologies are being increasingly applied to the design and optimization of imidazole-based compounds, including derivatives of this compound.

Computational methods play a crucial role in predicting the biological activity and pharmacokinetic properties of novel compounds. nih.gov In silico techniques, such as molecular docking, are used to simulate the interaction of imidazole derivatives with specific biological targets, providing insights into their potential therapeutic efficacy. researchgate.netnih.govmdpi.com These studies can help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

| ADMET Property | Computational Prediction Method | Significance in Drug Discovery |

|---|---|---|

| Absorption | Quantitative Structure-Property Relationship (QSPR) models | Predicts the extent to which a drug is absorbed into the bloodstream. |

| Distribution | Physiologically Based Pharmacokinetic (PBPK) modeling | Determines how a drug is distributed throughout the body. |

| Metabolism | Machine learning models trained on metabolic pathway data | Predicts how a drug is broken down by the body, affecting its efficacy and potential for drug-drug interactions. |

| Excretion | In silico clearance prediction models | Determines how a drug is eliminated from the body. |

| Toxicity | AI-based toxicity prediction algorithms | Identifies potential adverse effects of a drug candidate early in development. |